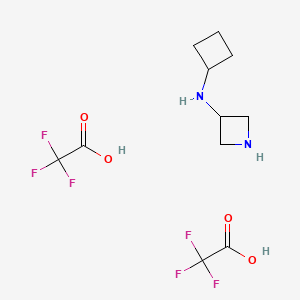

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 2126176-83-6 . It has a molecular weight of 354.25 . The compound is stored at room temperature and comes in the form of a powder .

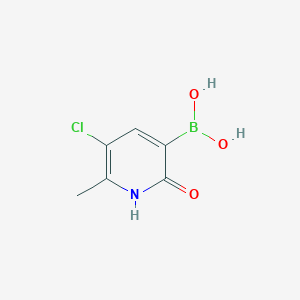

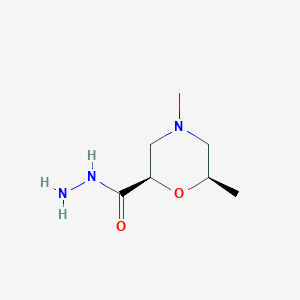

Molecular Structure Analysis

The IUPAC name of the compound is N-cyclobutylazetidin-3-amine bis (2,2,2-trifluoroacetate) . The Inchi Code is 1S/C7H14N2.2C2HF3O2/c1-2-6 (3-1)9-7-4-8-5-7;23-2 (4,5)1 (6)7/h6-9H,1-5H2;2 (H,6,7) .

Physical and Chemical Properties Analysis

“N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)” is a powder that is stored at room temperature . It has a molecular weight of 354.25 .

Scientific Research Applications

Acylation with Bis (acylamides)

Acylation with bis(acylamides), including N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), has been explored for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. This method produces neutral trifluoroacetamides, which are advantageous for trace analysis due to their volatility and the elimination of excess reagent and by-products, which is critical for the analysis of very volatile substances (Donike, 1973).

Intramolecular Amination

Intramolecular amination of nonclassical cyclopropylmethyl cation has been demonstrated to yield 1-amino-1-hydroxymethylcyclobutane derivatives. The process is influenced by the substituent at the alkoxymethyl group of the substrate, solvent used, and ionization conditions. This method highlights the high diastereoselectivity leading to trans-cyclobutane derivatives, which can be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).

GC-MS Analysis of Amino Acids

A comparison study of silylation and esterification/acylation procedures in GC-MS analysis of amino acids has shown that N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and similar agents are effective for amino acid analysis. This research provides insights into analytical methodologies for amino acids, highlighting the efficiency of certain derivatization agents (Sobolevsky et al., 2003).

Domino Reaction for Amino Acid Derived Benzodiazepines

A trifluoroacetic acid catalyzed domino reaction has been developed for the synthesis of amino acid derived 2,3-dihydro-1H-1,5-benzodiazepines. This method offers an efficient access to a library of benzodiazepines for exploration of potential pharmaceutical or biological activities (Bera, Kandiyal, Ampapathi, & Panda, 2014).

Safety and Hazards

Properties

IUPAC Name |

N-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2C2HF3O2/c1-2-6(3-1)9-7-4-8-5-7;2*3-2(4,5)1(6)7/h6-9H,1-5H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZASXRAARJNTME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B2560046.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)